molecular formula C12H8ClN3 B11876178 2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11876178
M. Wt: 229.66 g/mol
InChI Key: TWDCORWQYGRREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a phenyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, insertion, and reductive elimination, to form the desired pyrrolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-chloro-5-phenylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-12-14-8-11-10(15-12)6-7-16(11)9-4-2-1-3-5-9/h1-8H

InChI Key

TWDCORWQYGRREO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=NC(=NC=C32)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.